Venalot is a pharmaceutical compound primarily composed of two active ingredients: coumarin and troxerutin. Coumarin is known for its anticoagulant properties, while troxerutin is a flavonoid derivative that exhibits venotonic and anti-inflammatory effects. Together, these compounds are utilized in the treatment of chronic venous insufficiency and related conditions, enhancing venous tone and reducing symptoms such as edema and pain. Venalot is typically administered in various forms, including oral tablets and topical applications.
Venalot is synthesized from natural sources, particularly from plants containing coumarin and flavonoids. Coumarin can be extracted from tonka beans, sweet clover, and other plants, while troxerutin is derived from the rutin found in various fruits and vegetables. The combination of these two compounds provides a synergistic effect, enhancing their therapeutic efficacy.
Venalot falls under the classification of phlebotonics, which are medications designed to improve venous circulation. It is categorized as a therapeutic agent for vascular disorders, particularly those affecting the lower extremities.
The synthesis of Venalot involves the careful combination of coumarin and troxerutin. The process typically includes:
The synthesis may also involve chemical modifications to enhance the stability and bioavailability of the active ingredients. These modifications can include acetylation or other derivatization processes to improve solubility and absorption rates.
The molecular structure of both active components can be described as follows:
The primary chemical reactions involved in the synthesis of Venalot include:
These reactions are typically catalyzed by acids or bases under controlled temperatures to ensure optimal yield and purity of the final product.
The mechanism of action of Venalot involves multiple pathways:
Clinical studies indicate that Venalot significantly improves symptoms in patients with chronic venous insufficiency, leading to enhanced quality of life.
Venalot is primarily used in medical settings for:
The development of Venalot emerged from mid-20th century research into benzopyrones and flavonoids for vascular conditions. Initial pharmacological investigations focused on coumarin's ability to stimulate lymphatic contractility and enhance proteolysis by macrophages, reducing interstitial protein accumulation in chronic venous insufficiency. Parallel research on rutin derivatives identified troxerutin's superior bioavailability profile and potent free radical scavenging capabilities compared to its parent compound. The rationale for combining these agents stemmed from observations that venous pathologies involve multiple interconnected pathways—including inflammation, oxidative stress, impaired lymphatic function, and capillary hyperpermeability.
Brazil became the primary market for Venalot, as documented in international pharmaceutical databases where it is registered as containing both coumarin and troxerutin [1]. Early preclinical investigations in the 1980s assessed the combination's toxicity profile in non-human primates, establishing preliminary safety parameters for the mixed formulation. These studies utilized a fixed 1:6 ratio of coumarin to troxerutin, which became the standardized formulation. While not fully elucidating the therapeutic mechanisms, these early toxicological investigations provided the foundation for clinical development by confirming that the combination did not produce unexpected adverse interactions between the components at therapeutic doses [4].
Venalot is pharmacologically classified as a venoactive drug (VAD) or venotropic agent, sharing therapeutic categorization with other plant-derived compounds like micronized purified flavonoid fraction (MPFF), ruscus extracts, and horse chestnut seed extract [5]. This class is distinguished from anticoagulants (e.g., heparin derivatives) and fibrinolytic agents by its primary action on venous tone and capillary permeability rather than coagulation parameters. Within this category, Venalot represents a synthetic-semisynthetic combination, differing from botanical extracts through its defined chemical composition.
Regulatory approvals for Venalot demonstrate significant geographical variation. The formulation is approved in Brazil as documented in international pharmaceutical databases, where it is listed with both coumarin and troxerutin as active ingredients [1]. Unlike drugs with global regulatory approval such as sulodexide (a glycosaminoglycan used in venous disorders), Venalot maintains a more limited jurisdictional presence. It is not universally recognized in major pharmacopeias (e.g., US Pharmacopeia or European Pharmacopoeia), reflecting regional differences in therapeutic adoption and clinical evidence requirements. The Brazilian Health Regulatory Agency (ANVISA) categorizes it as a synthetic prescription medication for chronic venous disorders, though specific classification details (e.g., prescription requirement status) are not elaborated in the available literature.
Table 1: Pharmacological Classification of Venalot and Comparator Agents
Agent | Primary Components | Classification | Mechanistic Focus |
---|---|---|---|
Venalot | Coumarin + Troxerutin | Synthetic-semisynthetic venoactive drug | Lymphatic enhancement, capillary protection |
Sulodexide | Glycosaminoglycans (heparan sulfate + dermatan sulfate) | Glycosaminoglycan derivative | Antithrombotic, profibrinolytic, endothelial protection |
MPFF (Diosmin/Hesperidin) | Flavonoid fractions | Purified flavonoid fraction | Venous tone improvement, anti-inflammatory |
Horse Chestnut Extract | Aescin | Herbal venoactive agent | Anti-edema, anti-exudative |
The therapeutic scope of Venalot centers on chronic venous pathologies characterized by impaired microcirculation, inflammation, and venous hypertension. Its proposed mechanisms align with several pathophysiological processes:
Venous Insufficiency: Troxerutin component targets endothelial activation by inhibiting adhesion molecule expression (VCAM-1, ICAM-1) and reducing leukocyte adhesion to venous endothelium, thereby addressing the inflammatory cascade in chronic venous disease [5]. Coumarin complements this by enhancing lymphatic drainage and protein removal from interstitial spaces, reducing oncotic pressure and edema formation.
Microangiopathies: The combination demonstrates potential applicability in conditions involving capillary fragility and impaired barrier function. Troxerutin's ability to stabilize endothelial junctions and reduce oxidative stress may benefit diabetic microangiopathy or hypertensive retinopathy, though Venalot-specific studies in these indications are limited.
Thrombosis Risk Modulation: Unlike sulodexide—a glycosaminoglycan with documented antithrombotic and profibrinolytic properties [2] [3]—Venalot lacks direct anticoagulant effects. Its potential thrombosis benefit relates to anti-inflammatory modulation of the vessel wall and improved blood rheology rather than coagulation factor inhibition. This positions it as an adjunct rather than alternative to established anticoagulants in thrombotic disorders.
Emerging research suggests possible applications in inflammatory vasculopathies. Behçet's syndrome exemplifies a condition where venous thrombosis arises primarily from vessel wall inflammation rather than conventional hypercoagulability [8]. In such contexts, Venalot's dual anti-inflammatory and endothelial-stabilizing properties could theoretically mitigate the inflammatory endothelial injury driving thrombosis. Similarly, in cerebral small vessel diseases with inflammatory components (e.g., cerebral amyloid angiopathy-related inflammation), troxerutin's blood-brain barrier protective effects observed in preclinical models suggest unexplored potential [9]. However, clinical evidence in these specialized vasculitides remains absent.
Table 2: Venalot's Theoretical Scope in Vascular Disorders Based on Component Mechanisms
Disorder Category | Pathological Features | Relevant Venalot Mechanisms |
---|---|---|
Chronic Venous Insufficiency | Venous hypertension, valvular incompetence, inflammation | Lymphatic enhancement (coumarin), endothelial anti-inflammatory (troxerutin) |
Post-thrombotic Syndrome | Chronic venous obstruction, inflammation, valvular damage | Edema reduction, inflammation modulation |
Diabetic Microangiopathy | Capillary leakage, pericyte loss, basement membrane thickening | Capillary stabilization, antioxidant protection |
Inflammatory Vasculitides | Immune-mediated vessel wall inflammation, endothelial activation | Leukocyte adhesion inhibition, endothelial protection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7